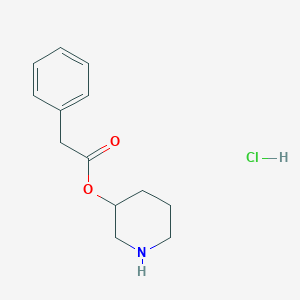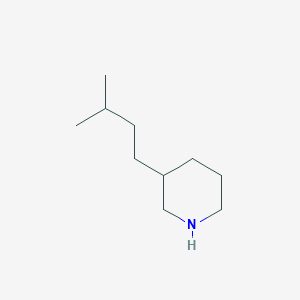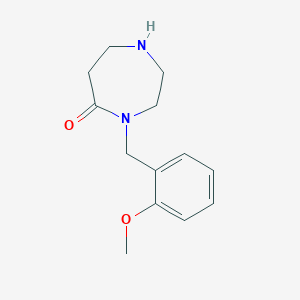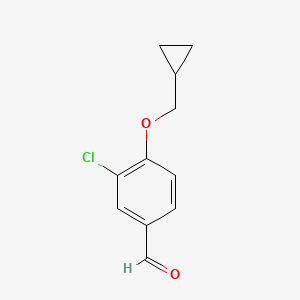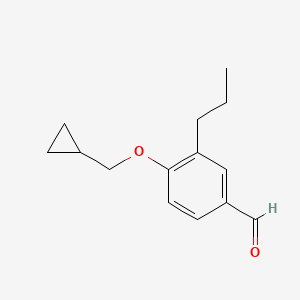
4-(Cyclopropylmethoxy)-3-propylbenzaldehyde
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-3-propylbenzaldehyde (4C3PBA) is a cyclic aldehyde containing both a cyclopropane and methoxy group. It is a colorless, viscous liquid with a fruity odor. 4C3PBA has been used in various research applications, such as for the synthesis of polymers, for studying the mechanism of action of drugs, and for biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Impurities
- A study by Zhang et al. (2014) developed a synthetic method for an impurity in crude roflumilast, starting from 3,4-dihydroxybenzaldehyde, which shares a similar structural motif with 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde. This process involved alkylation, oxidation, chlorination, and acylation reactions (Han Zhang et al., 2014).
Synthesis of Derivatives
- Zhou Hai-yan (2013) investigated the synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, a derivative that is structurally similar to 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde. The study focused on a simple, low-cost synthetic route suitable for large-scale preparation (Zhou Hai-yan, 2013).
Solid Phase Organic Synthesis
- E. Swayze (1997) explored the use of electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde for linkers in solid phase organic synthesis. This research provides insights into the potential utility of similar compounds such as 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde in synthetic applications (E. Swayze, 1997).
Chemical Reactions Involving Aldehydes
- A study by Kokubo et al. (1999) on the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, involving the cleavage of the aldehyde C–H bond, may provide insights into the reactivity of similar compounds like 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde (Ken Kokubo et al., 1999).
Photocatalytic Oxidation
- Research by S. Yurdakal et al. (2009) on the photocatalytic oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using rutile TiO2 catalysts in water may offer a perspective on the oxidative potential of related compounds (S. Yurdakal et al., 2009).
Catalytic Oxyfunctionalization
- A paper by Jian'an Jiang et al. (2014) on the remote benzylic C(sp3)–H oxyfunctionalization directed by para-hydroxyl groups with ambient air as the oxidant provides insight into the potential reactivity of benzaldehyde derivatives like 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde (Jian'an Jiang et al., 2014).
Anti-Asthmatic Activity of Phenolic Compounds
- The study by Young-Woon Jang et al. (2010) on the anti-asthmatic activity of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, may indicate similar pharmacological properties for structurally related compounds like 4-(Cyclopropylmethoxy)-3-propylbenzaldehyde (Young-Woon Jang et al., 2010).
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-13-8-12(9-15)6-7-14(13)16-10-11-4-5-11/h6-9,11H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYAOQVIQEQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-3-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



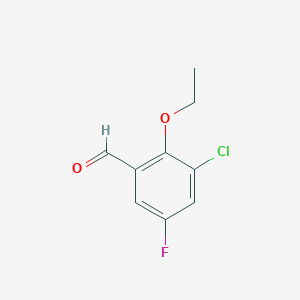

![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)



